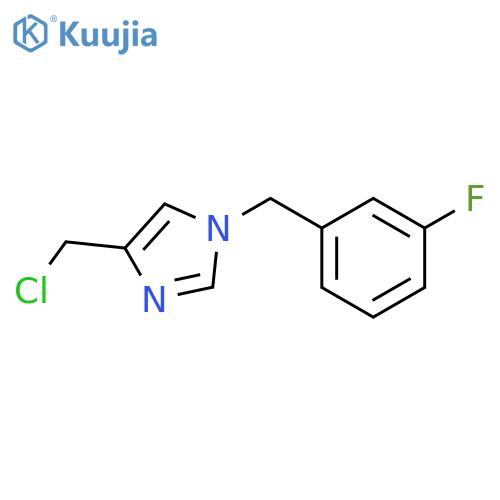Cas no 1700496-85-0 (4-(chloromethyl)-1-(3-fluorobenzyl)-1H-imidazole)

4-(chloromethyl)-1-(3-fluorobenzyl)-1H-imidazole 化学的及び物理的性質
名前と識別子
-
- 1H-Imidazole, 4-(chloromethyl)-1-[(3-fluorophenyl)methyl]-
- 4-(Chloromethyl)-1-(3-fluorobenzyl)-1H-imidazole
- 4-(chloromethyl)-1-(3-fluorobenzyl)-1H-imidazole
-
- インチ: 1S/C11H10ClFN2/c12-5-11-7-15(8-14-11)6-9-2-1-3-10(13)4-9/h1-4,7-8H,5-6H2
- InChIKey: UVTGBTAAAJKDBK-UHFFFAOYSA-N
- ほほえんだ: C1N(CC2=CC=CC(F)=C2)C=C(CCl)N=1
じっけんとくせい
- 密度みつど: 1.24±0.1 g/cm3(Predicted)
- ふってん: 375.2±27.0 °C(Predicted)
- 酸性度係数(pKa): 5.59±0.70(Predicted)
4-(chloromethyl)-1-(3-fluorobenzyl)-1H-imidazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | C244366-100mg |
4-(Chloromethyl)-1-(3-fluorobenzyl)-1H-imidazole |
1700496-85-0 | 100mg |
$ 95.00 | 2022-04-01 | ||
| TRC | C244366-1g |
4-(Chloromethyl)-1-(3-fluorobenzyl)-1H-imidazole |
1700496-85-0 | 1g |
$ 570.00 | 2022-04-01 | ||
| Life Chemicals | F1907-1417-0.25g |
4-(chloromethyl)-1-(3-fluorobenzyl)-1H-imidazole |
1700496-85-0 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
| Life Chemicals | F1907-1417-2.5g |
4-(chloromethyl)-1-(3-fluorobenzyl)-1H-imidazole |
1700496-85-0 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
| Life Chemicals | F1907-1417-10g |
4-(chloromethyl)-1-(3-fluorobenzyl)-1H-imidazole |
1700496-85-0 | 95%+ | 10g |
$1684.0 | 2023-09-07 | |
| Life Chemicals | F1907-1417-1g |
4-(chloromethyl)-1-(3-fluorobenzyl)-1H-imidazole |
1700496-85-0 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
| Life Chemicals | F1907-1417-5g |
4-(chloromethyl)-1-(3-fluorobenzyl)-1H-imidazole |
1700496-85-0 | 95%+ | 5g |
$1203.0 | 2023-09-07 | |
| TRC | C244366-500mg |
4-(Chloromethyl)-1-(3-fluorobenzyl)-1H-imidazole |
1700496-85-0 | 500mg |
$ 365.00 | 2022-04-01 | ||
| Life Chemicals | F1907-1417-0.5g |
4-(chloromethyl)-1-(3-fluorobenzyl)-1H-imidazole |
1700496-85-0 | 95%+ | 0.5g |
$380.0 | 2023-09-07 |
4-(chloromethyl)-1-(3-fluorobenzyl)-1H-imidazole 関連文献
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
4-(chloromethyl)-1-(3-fluorobenzyl)-1H-imidazoleに関する追加情報
Research Brief on 4-(chloromethyl)-1-(3-fluorobenzyl)-1H-imidazole (CAS: 1700496-85-0): Recent Advances and Applications
The compound 4-(chloromethyl)-1-(3-fluorobenzyl)-1H-imidazole (CAS: 1700496-85-0) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. Recent studies have highlighted its potential as a key intermediate in the synthesis of biologically active molecules, particularly in the design of kinase inhibitors and other therapeutic agents. This research brief aims to summarize the latest findings related to this compound, focusing on its synthetic routes, biological activities, and potential therapeutic applications.
One of the most notable advancements in the study of 4-(chloromethyl)-1-(3-fluorobenzyl)-1H-imidazole is its role in the synthesis of novel kinase inhibitors. Kinases are critical targets in the treatment of various diseases, including cancer and inflammatory disorders. Recent research has demonstrated that this compound serves as a valuable building block for the development of selective kinase inhibitors, owing to its ability to introduce functional groups that enhance binding affinity and selectivity. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the successful use of this compound in the synthesis of a new class of JAK2 inhibitors, which showed promising activity in preclinical models of myeloproliferative neoplasms.
In addition to its applications in kinase inhibitor design, 4-(chloromethyl)-1-(3-fluorobenzyl)-1H-imidazole has also been explored for its potential in antimicrobial and antiviral therapies. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) investigated the compound's derivatives for their activity against drug-resistant bacterial strains. The results indicated that certain derivatives exhibited potent antibacterial effects, particularly against Gram-positive pathogens, suggesting their potential as leads for new antibiotic development. Furthermore, preliminary studies have shown that modifications of this compound could yield molecules with antiviral properties, although further research is needed to validate these findings.
The synthetic accessibility of 4-(chloromethyl)-1-(3-fluorobenzyl)-1H-imidazole has also been a focus of recent research. Advances in green chemistry have led to the development of more efficient and environmentally friendly synthetic routes for this compound. For example, a 2023 paper in Organic Process Research & Development described a novel one-pot synthesis method that significantly reduces the use of hazardous reagents and improves overall yield. Such innovations are critical for scaling up production and ensuring the compound's availability for further research and development.
Despite these promising developments, challenges remain in the optimization of 4-(chloromethyl)-1-(3-fluorobenzyl)-1H-imidazole-based therapeutics. Issues such as pharmacokinetic properties, toxicity profiles, and off-target effects need to be addressed in future studies. However, the compound's versatility and the growing body of research supporting its applications suggest that it will continue to be a valuable tool in medicinal chemistry. Ongoing efforts to explore its potential in other therapeutic areas, such as neurodegenerative diseases and metabolic disorders, are expected to yield further insights.
In conclusion, 4-(chloromethyl)-1-(3-fluorobenzyl)-1H-imidazole (CAS: 1700496-85-0) represents a promising scaffold in drug discovery, with recent studies underscoring its utility in kinase inhibitor design, antimicrobial therapy, and beyond. Continued research into its synthetic optimization and biological applications will be essential for unlocking its full therapeutic potential. This brief highlights the importance of staying abreast of the latest developments in this area, as they may pave the way for novel treatments in the coming years.
1700496-85-0 (4-(chloromethyl)-1-(3-fluorobenzyl)-1H-imidazole) 関連製品
- 2172555-11-0(4-(4-azidopiperidin-1-yl)-2,3-dimethyl-4-oxobutanoic acid)
- 1557406-84-4(Thieno[2,3-b]pyridine-2-carboxylic acid, 4,5,6,7-tetrahydro-)
- 4423-82-9(3,3-dimethyl-2-methylidenebutanoic acid)
- 23586-93-8(Pyridine, 3-fluoro-5-(methoxymethyl)-)
- 1713163-25-7(Tert-Butyl 4-amino-4-(2-methoxyethyl)piperidine-1-carboxylate)
- 2098009-43-7(1-(2-Methoxyethyl)-1,4-dihydropyrazine-2,3-dione)
- 128540-52-3(2-Chloro-1-fluoro-4-(trifluoromethoxy)benzene)
- 2172141-13-6(1,8-dioxa-5-azaspiro5.5undecane)
- 863446-41-7(N-(3-fluorophenyl)-2-1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide)
- 2230253-82-2(PKI-166 (hydrochloride))




